

A Comparative Spectroscopic Analysis of (3-Methoxyphenyl)acetonitrile and Its Isomers

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Compound of Interest

Compound Name: (3-Methoxyphenyl)acetonitrile

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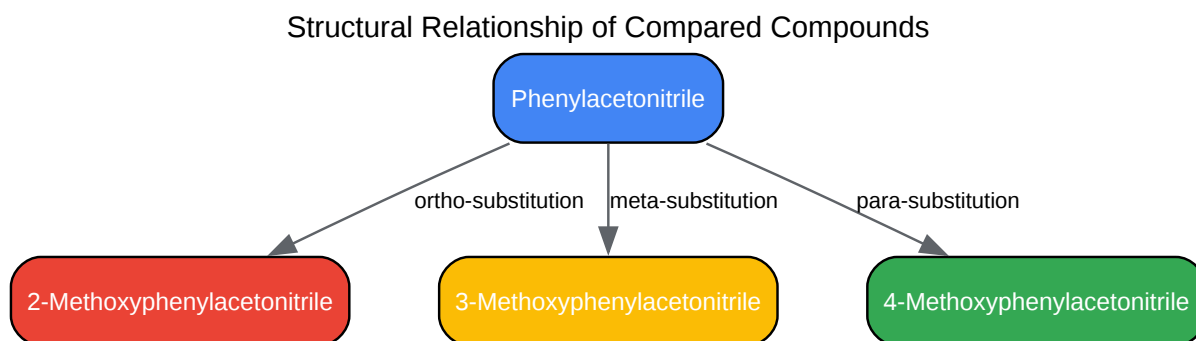
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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **(3-Methoxyphenyl)acetonitrile** and related phenylacetonitrile derivatives. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual representations of their structural relationships.

This guide offers an objective comparison of the spectroscopic characteristics of **(3-Methoxyphenyl)acetonitrile**, along with its ortho- and para-substituted isomers, (2-Methoxyphenyl)acetonitrile and (4-Methoxyphenyl)acetonitrile, and the parent compound, phenylacetonitrile. Understanding the distinct spectroscopic fingerprints of these closely related molecules is crucial for their unambiguous identification, purity assessment, and characterization in various research and development settings, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.

Structural Overview

The compounds discussed in this guide share a common phenylacetonitrile core, differing only in the position of the methoxy substituent on the benzene ring. This seemingly minor structural variation leads to distinct electronic environments for the constituent atoms, resulting in measurable differences in their spectroscopic signatures.



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Structural relationship of the compared phenylacetoneitrile compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for each compound under standard analytical conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound	Ar-H (ppm)	-CH ₂ - (ppm)	-OCH ₃ (ppm)
(3-Methoxyphenyl)acetoneitrile	7.25 (m), 6.82-6.86 (m)[1]	3.65 (s)[1]	3.76 (s)[1]
(2-Methoxyphenyl)acetoneitrile	6.89-7.35 (m)	3.67 (s)	3.85 (s)
(4-Methoxyphenyl)acetoneitrile	6.85-7.25 (m)	3.65 (s)	3.78 (s)
Phenylacetoneitrile	7.25-7.35 (m)	3.71 (s)	-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts (δ) are reported in ppm.

Compound	Ar-C (ppm)	-CH ₂ - (ppm)	-C \equiv N (ppm)	-OCH ₃ (ppm)
(3-Methoxyphenyl)acetone nitrile)	160.0, 131.9, 130.3, 121.1, 114.9, 114.3	23.5	117.8	55.3
(2-Methoxyphenyl)acetone nitrile)	157.5, 129.5, 128.8, 121.1, 119.2, 110.9	18.0	117.3	55.4
(4-Methoxyphenyl)acetone nitrile)	159.1, 129.0, 122.9, 114.5	22.3	118.2	55.3
Phenylacetone nitrile	130.0-127.0, 130.8	23.0	117.8	-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies are reported in reciprocal centimeters (cm^{-1}).

Compound	$\nu(\text{C}\equiv\text{N})$ (cm^{-1})	$\nu(\text{C-H})$ aromatic (cm^{-1})	$\nu(\text{C-O})$ (cm^{-1})
(3-Methoxyphenyl)acetonitrile	~2250	~3000-3100	~1250
(2-Methoxyphenyl)acetonitrile	~2250	~3000-3100	~1250
(4-Methoxyphenyl)acetonitrile	~2245	~3000-3100	~1250
Phenylacetonitrile	~2250	~3000-3100	-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

Compound	Molecular Ion (M^+) (m/z)	Key Fragment Ions (m/z)
(3-Methoxyphenyl)acetonitrile	147[2][3][4]	132, 116, 107, 90, 77[2][3]
(2-Methoxyphenyl)acetonitrile	147[5][6]	132, 107, 91[5]
(4-Methoxyphenyl)acetonitrile	147	132, 107, 90, 77
Phenylacetonitrile	117[7]	116, 90, 89[7]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). For ^{13}C NMR, a higher concentration (20-50 mg) may be required.
- **Instrumentation:** A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
- **^1H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Spectral Width:** 0-12 ppm.
 - **Number of Scans:** 16-64 scans.
 - **Relaxation Delay:** 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** Proton-decoupled pulse sequence.
 - **Spectral Width:** 0-220 ppm.
 - **Number of Scans:** 1024-4096 scans.
 - **Relaxation Delay:** 2-5 seconds.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat Liquid:** Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) and place it in a liquid cell.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$).
- Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) is commonly used, often coupled with Gas Chromatography (GC-MS).
- Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., $40\text{--}200\text{ amu}$).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The spectroscopic data presented in this guide highlight the subtle yet significant differences between **(3-Methoxyphenyl)acetonitrile** and its related compounds. While all compounds exhibit the characteristic nitrile stretch in their IR spectra and a singlet for the methylene protons in their ^1H NMR spectra, the chemical shifts of the aromatic protons and carbons, as well as the mass spectral fragmentation patterns, are unique to each isomer. This comparative guide serves as a valuable resource for the accurate identification and characterization of these important chemical entities in a laboratory setting.

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